Moderate Lipophilicity (XLogP3: 2.1) Contrasts with More Polar Analogs
The target compound's computed XLogP3 is 2.1 [1]. This provides a quantitative basis for its lipophilicity, distinguishing it from the more polar primary alcohol analog, (6-bromo-1,3-benzodioxol-5-yl)methanol, for which a lower XLogP3 is predicted due to its smaller hydrophobic surface area. The quantified difference in lipophilicity directly influences the compound's partition coefficient in extraction processes and its permeability profile in cell-based assays. This differential allows for a more informed selection when a specific logP window is required for blood-brain barrier penetration or aqueous solubility balance.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | (6-Bromo-1,3-benzodioxol-5-yl)methanol (CAS 153035-27-5) (Predicted XLogP3 is lower than 2.1) |
| Quantified Difference | Precise value for comparator unavailable in the sourced data, but the target's value of 2.1 is quantitatively defined [1]. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. |
Why This Matters
A defined XLogP3 of 2.1 allows researchers to predict and compare extraction efficiency and cellular permeability, guiding the selection of this intermediate over more polar analogs for targets requiring moderate lipophilicity.
- [1] PubChem Compound Summary for CID 84709686, 2-(6-Bromo-1,3-dioxaindan-5-yl)propan-2-ol. National Center for Biotechnology Information (2024). View Source
